molecular formula C26H47N7O7S3 B6288441 Biotin-PEG(4)-SS-Azide CAS No. 1260247-52-6

Biotin-PEG(4)-SS-Azide

Cat. No.: B6288441
CAS No.: 1260247-52-6
M. Wt: 665.9 g/mol
InChI Key: DCOXNPZRTQAPGU-HWBMXIPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG(4)-SS-Azide is a compound that combines biotin, polyethylene glycol (PEG), and azide functionalities. Biotin is a naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. The PEG spacer arm imparts water solubility, and the azide group allows for bioorthogonal reactions, making this compound highly versatile for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG(4)-SS-Azide can be synthesized through a series of chemical reactions involving the conjugation of biotin, PEG, and azide groups. One common method involves the reaction of biotin-NHS ester with 11-azido-3,6,9-trioxaundecan-1-amine to form this compound . The reaction typically occurs in anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG(4)-SS-Azide undergoes various chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

    SPAAC: Cyclooctyne derivatives are used for copper-free click reactions.

    Reduction: DTT or TCEP in aqueous buffers at neutral pH.

Major Products Formed

    Click Reactions: Formation of triazole-linked biotinylated products.

    Reduction: Formation of biotin-PEG-thiol derivatives.

Mechanism of Action

Biotin-PEG(4)-SS-Azide exerts its effects through the high-affinity binding of biotin to avidin or streptavidin, enabling the capture and detection of biotinylated molecules. The PEG spacer arm enhances solubility and reduces steric hindrance, while the azide group allows for bioorthogonal click reactions .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-(3-azidopropyldisulfanyl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47N7O7S3/c27-33-30-7-3-18-42-43-19-9-29-24(35)6-10-37-12-14-39-16-17-40-15-13-38-11-8-28-23(34)5-2-1-4-22-25-21(20-41-22)31-26(36)32-25/h21-22,25H,1-20H2,(H,28,34)(H,29,35)(H2,31,32,36)/t21-,22-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOXNPZRTQAPGU-HWBMXIPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47N7O7S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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